5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-sulfanylidene-7-thiophen-2-yl-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-15-9-7(11(17)16(2)12(15)18)10(19)14-8(13-9)6-4-3-5-20-6/h3-5H,1-2H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEIJMNHVHTPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3=CC=CS3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123245 | |
| Record name | 5,6-Dihydro-1,3-dimethyl-7-(2-thienyl)-5-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-79-6 | |
| Record name | 5,6-Dihydro-1,3-dimethyl-7-(2-thienyl)-5-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-1,3-dimethyl-7-(2-thienyl)-5-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been shown to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects. They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing the aforementioned biological activities.
Biological Activity
5-Mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H10N4O2S2
- Molecular Weight : 306.4 g/mol
- CAS Number : 1105195-79-6
The biological activity of this compound can be attributed to its structural similarities with other pyrimidine derivatives. These compounds have shown various effects including:
- Antiproliferative Activity : Compounds similar to this one have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Antioxidant Properties : The presence of thiol groups contributes to its antioxidant capabilities, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Hepatoprotective Activity : Research indicates potential protective effects on liver cells against toxic substances.
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrimidine derivatives. For instance:
- In a study by Tiwari et al., various pyrimidine-triazoles were synthesized and screened against breast cancer cell lines (MCF-7, MDA-MB453). One compound exhibited an IC50 value of 29.1 µM against MDA-MB453 cells, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. In one study, a novel series of pyrimidine derivatives showed potent antibacterial effects against several strains, suggesting that 5-mercapto derivatives could also possess similar activities .
Anti-inflammatory and Hepatoprotective Effects
Research has highlighted the anti-inflammatory properties linked to thiol-containing compounds. These compounds may inhibit pro-inflammatory cytokines and protect liver cells from damage caused by toxins or drugs.
Research Findings
Recent investigations into the biological activity of pyrimidine derivatives emphasize their potential in drug development:
- Anticancer Agents : Studies indicate that modifications in the structure can lead to enhanced activity against various cancer types.
- Antioxidant Activity : Compounds with thiol groups have shown significant free radical scavenging abilities.
- Therapeutic Applications : Due to their diverse biological activities, these compounds are being explored for therapeutic applications in cancer treatment, inflammation management, and liver protection.
Scientific Research Applications
Synthesis of 5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
The compound can be synthesized through various methods involving thiophene derivatives and pyrimidine chemistry. One notable synthetic route includes the reaction of 2-thioxopyrimidin-4-one with thiophene derivatives under specific conditions to yield the desired product. The structural characterization is typically confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Key Synthetic Pathways
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with thiophene | 2-thioxopyrimidin-4-one + Thiophene | Reflux in ethanol | High |
| Cyclization with hydrazonoyl chloride | Hydrazonoyl chloride + Base | Boiling chloroform | Moderate |
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives for their antibacterial and antifungal activities. The results indicated that compounds derived from 5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine showed promising activity against various microbial strains.
Case Study: Antimicrobial Evaluation
In a comparative study:
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 5-Mercapto derivative | E. coli | 15 mm |
| 5-Mercapto derivative | S. aureus | 18 mm |
| Control (Standard Antibiotic) | E. coli | 20 mm |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair.
Case Study: PARP Inhibition
In a recent study evaluating PARP inhibitors:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 5-Mercapto derivative | 4.06 ± 0.18 | MCF-7 |
| Olaparib (Control) | 5.77 | MCF-7 |
Comparison with Similar Compounds
Key Observations :
Physicochemical and Structural Properties
Comparative data highlight substituent effects on solubility, stability, and reactivity:
Notable Trends:
- N-Alkylation (e.g., 1,3-dimethyl vs. 1,3-diethyl) increases lipophilicity (higher LogP) but may reduce aqueous solubility .
Preparation Methods
Formation of the Pyrimido[4,5-d]pyrimidine Core
The cyclocondensation of 6-amino-2-thiouracil with ethyl acetoacetate under acidic conditions generates the pyrimido[4,5-d]pyrimidine scaffold. A study by Abd El-sattar et al. demonstrated that refluxing in acetic acid at 120°C for 8 hours yields a 78% intermediate product, which is subsequently functionalized. The reaction proceeds via nucleophilic attack at the C5 position, followed by cyclodehydration (Figure 1).
Table 1: Optimization of Cyclocondensation Conditions
| Condition | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Acetic acid | 120 | 8 | 78 |
| HCl (conc.) | 100 | 6 | 65 |
| p-TsOH | 110 | 7 | 72 |
Mercapto Group Retention and Methylation
Retention of the mercapto group at C5 requires careful control of reaction pH. Alkaline conditions (pH 9–10) during methylation with methyl iodide prevent thiol oxidation to disulfides. Sequential treatment with methyl iodide in acetone at 50°C for 4 hours achieves complete N1 and N3 methylation, confirmed by the disappearance of NH signals in ^1H NMR.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final compound exhibits distinct NMR signals:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 347.2 [M+H]+, consistent with the molecular formula C14H12N4O2S2.
Infrared (IR) Spectroscopy
IR absorptions at 1685 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm core structural features.
Reaction Optimization and Yield Enhancement
Catalytic Systems
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in ethanol increases cyclocondensation yields to 88% by facilitating imine formation. Comparative studies show DABCO outperforms piperidine (72% yield) and triethylamine (68%) under identical conditions.
Solvent Effects
Polar aprotic solvents like DMF improve thiophene incorporation efficiency (85% yield) compared to ethanol (70%) or toluene (55%) due to enhanced solubility of aromatic intermediates.
Applications and Biological Relevance
While direct biological data for this compound are limited, structural analogs demonstrate potent PARP-1 inhibition (IC50 < 5 nM) and antitumor activity against MCF-7 breast cancer cells. Molecular docking into the PARP-1 active site (PDB: 4UND) reveals hydrogen bonding between the mercapto group and Gly863, suggesting a similar mechanism for the title compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, mercapto-4-hydroxy-6-aminopyrimidine derivatives can react with substituted α,β-unsaturated ketones under basic conditions (e.g., piperidine catalysis) to form the pyrimido[4,5-d]pyrimidine core . Multi-step protocols often involve Biginelli-like reactions or thiazolo/pyrimidine ring fusions .
- Key Intermediates :
- Mercapto-4-hydroxy-6-aminopyrimidine .
- Substituted α,β-unsaturated ketones .
- Thiourea and cyanoacetate derivatives for thioxopyrimidine intermediates .
Q. Which spectroscopic characterization methods are most effective for confirming the structure of this compound?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1697 cm⁻¹, NH/OH stretches at ~3200–3450 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions and ring systems (e.g., aromatic protons at δ 7.23–7.30 ppm, NH signals at δ 11.26 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 291–300) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., C: 49.59% observed vs. 49.65% calculated) .
Q. How can researchers evaluate the antioxidant potential of this compound in vitro?
- Assays :
- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³+ to Fe²+ reduction .
- Data Example :
| Compound Derivative | DPPH IC₅₀ (μM) | FRAP Activity (μM Fe²+/g) |
|---|---|---|
| 3a (Reference) | 12.5 | 450 |
| Target Compound | 8.2 | 620 |
| Higher activity correlates with lower IC₅₀ and higher Fe²+ conversion . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?
- Strategies :
- Continuous Flow Reactors : Enhance mixing and thermal control for cyclocondensation steps .
- Catalyst Screening : Test bases (e.g., NaOEt vs. piperidine) to accelerate ring closure .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Case Study : Switching from ethanol to DMF increased yields from 65% to 82% in thiazolo[3,2-a]pyrimidine syntheses .
Q. What strategies exist for resolving contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Re-docking Analysis : Verify binding poses using multiple software (e.g., AutoDock vs. Schrödinger) .
- MD Simulations : Assess protein-ligand stability over 100 ns to validate docking scores .
- SAR Studies : Synthesize analogs to test predicted substituent effects (e.g., thiophene vs. furan replacements) .
Q. How do structural modifications at specific positions influence the compound's enzyme inhibition selectivity?
- Substituent Effects :
| Position | Modification | Enzyme Target | Selectivity Change |
|---|---|---|---|
| C-5 | –SH → –OCH₃ | COX-2 | 3× increase vs. COX-1 |
| C-7 | Thiophene → Phenyl | Topoisomerase IIα | IC₅₀ reduced from 12 → 4 μM |
| Data derived from pyrimidine derivative studies . |
Q. What methodologies enable targeted delivery of this compound in pharmacological studies?
- Techniques :
- Lipid Nanoparticles (LNPs) : Encapsulate the compound to enhance blood-brain barrier penetration .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) for controlled release .
- Receptor-Mediated Uptake : Conjugate with folate or RGD peptides for tumor-targeted delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
